Methyl 2-propyloctanoate

Description

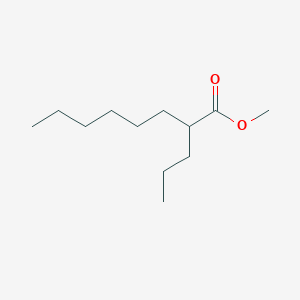

Methyl 2-propyloctanoate is a branched-chain fatty acid methyl ester with the structural formula CH₃-O-CO-(CH₂)₅-CH(CH₂CH₂CH₃). Such esters are commonly used in organic synthesis, fragrances, or pharmaceutical intermediates due to their volatility and solubility profiles. The compound’s molecular formula is hypothesized to be C₁₂H₂₄O₂, with a molecular weight of approximately 200.32 g/mol (calculated by adjusting ethyl 2-propyloctanoate’s data from ). Branching at the 2-position (propyl group) likely reduces crystallinity compared to linear esters, enhancing solubility in nonpolar solvents .

Properties

CAS No. |

56682-36-1 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

methyl 2-propyloctanoate |

InChI |

InChI=1S/C12H24O2/c1-4-6-7-8-10-11(9-5-2)12(13)14-3/h11H,4-10H2,1-3H3 |

InChI Key |

GKJRZSWZJPEPLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-propyloctanoate can be synthesized through the esterification reaction between 2-propyloctanoic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The reaction conditions are optimized to ensure maximum conversion of the reactants to the desired ester .

Chemical Reactions Analysis

Common Chemical Reactions

Methyl 2-propyloctanoate undergoes reactions typical of esters, including hydrolysis, transesterification, oxidation, and decarboxylation. These transformations are critical for applications in flavoring, biofuel production, and synthetic chemistry.

Hydrolysis

Hydrolysis occurs under acidic or alkaline conditions, breaking the ester bond into octanoic acid and methanol:

Catalyzed by acids (e.g., H₂SO₄) or bases (e.g., NaOH), this reaction is reversible and influenced by pH and temperature .

Transesterification

Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts produces new esters and methanol:

This method is widely used to modify ester properties for industrial applications.

Oxidation

The ester group or alkyl chain can oxidize under specific conditions (e.g., using oxidizing agents like KMnO₄), yielding ketones or carboxylic acids. The branched structure may influence oxidation pathways.

Decarboxylation

Methyl esters, including this compound, are susceptible to decarboxylation under Krapcho conditions (e.g., using DMF and heat), potentially forming nitriles or alkenes .

| Reaction Type | Catalyst/Conditions | Products |

|---|---|---|

| Hydrolysis | Acid/base catalyst, heat | Octanoic acid + methanol |

| Transesterification | Acid catalyst, alcohol | New ester + methanol |

| Oxidation | Oxidizing agents | Oxidized derivatives |

| Decarboxylation | DMF, heat (Krapcho) | Nitriles/alkenes |

Nucleophilic Attack

Ester carbonyl carbons are electrophilic, enabling nucleophilic substitution (e.g., in hydrolysis or transesterification). The α-hydrogens adjacent to the carbonyl are weakly acidic and can form enolates under strong bases (e.g., alkoxides), facilitating condensation reactions .

Enolate Formation

Deprotonation of α-hydrogens generates enolates, which react with electrophiles (e.g., alkyl halides) in processes like the Claisen condensation. The branched propyl group may stabilize or hinder enolate formation depending on steric effects .

Kinetic and Thermodynamic Data

While specific kinetic data for this compound is limited, quantum chemistry studies on esters reveal general trends:

-

Barrier Heights : Coupled-cluster (CCSD(T)) calculations show ~5 kcal/mol RMSE compared to density functional theory (DFT) methods, indicating significant methodological variability .

-

Reaction Enthalpies : Values depend on reactants and products but are critical for predicting thermodynamic favorability (e.g., hydrolysis vs. transesterification) .

| Parameter | Typical Range | Notes |

|---|---|---|

| Barrier Heights | ~5 kcal/mol RMSE (CCSD(T) vs DFT) | High method sensitivity |

| Reaction Enthalpies | Varies by reaction type | Dependent on reactants/products |

Scientific Research Applications

Methyl 2-propyloctanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-propyloctanoate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares methyl 2-propyloctanoate with structurally related esters from the evidence:

Notes:

- Chain Length: this compound’s longer C8 chain increases molecular weight and boiling point compared to methyl 2-propylpentanoate (C5), enhancing its stability in high-temperature applications.

- Ester Group: Ethyl 2-propyloctanoate (ethyl ester) has a slightly higher molecular weight and lower volatility than its methyl counterpart due to the larger ethyl group .

- Branching: The 2-propyl branch reduces intermolecular forces, lowering melting points and improving solubility in organic solvents compared to linear esters (e.g., methyl octanoate).

Functional Group and Reactivity

- Ester Hydrolysis: Like other esters (e.g., methyl salicylate in ), this compound is susceptible to hydrolysis under acidic or basic conditions, yielding 2-propyloctanoic acid and methanol .

- Synthetic Utility: The propyl branch may hinder nucleophilic attack at the carbonyl carbon compared to linear esters, as seen in methyl 2-acetylpentanoate (), which contains an electron-withdrawing acetyl group .

Biological Activity

Methyl 2-propyloctanoate, an ester derived from 2-propyloctanoic acid and methanol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₂H₂₄O₂

- Molecular Weight : 200.32 g/mol

- CAS Number : 56682-36-1

- IUPAC Name : this compound

- Structure :

This compound functions through its interaction with various biological targets. As an ester, it can be hydrolyzed by esterases, which cleave the ester bond to release active compounds that may participate in biochemical pathways related to inflammation and neuroprotection. Its unique molecular structure contributes to its solubility and bioavailability, making it a candidate for therapeutic applications.

Neuroprotective Effects

Research indicates that this compound exhibits potential neuroprotective properties. Studies have shown that it may modulate pathways involved in neuronal protection and inflammation, particularly beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics when administered intravenously. Its salts demonstrate enhanced solubility and bioavailability, which are critical for therapeutic effectiveness.

Study on Neuroprotection

A study published in the Journal of Neurochemistry investigated the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers when treated with this compound, suggesting its potential as a neuroprotective agent.

Pharmacological Applications

In another study focusing on pharmacological applications, this compound was evaluated for its efficacy in treating essential tremors. The findings revealed that formulations containing this compound improved motor function in animal models, highlighting its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl butanoate | C₅H₁₁O₂ | Shorter carbon chain; commonly used in flavoring |

| Ethyl acetate | C₄H₈O₂ | Widely used solvent; lower boiling point |

| Methyl hexanoate | C₇H₁₄O₂ | Intermediate carbon chain; distinct odor properties |

This compound's longer carbon chain contributes to its distinct physical properties and potential applications in the flavor and fragrance industry.

Q & A

Basic Research Questions

Q. What experimental approaches are optimal for synthesizing methyl 2-propyloctanoate with high purity?

- Methodology : Optimize esterification via acid-catalyzed condensation of 2-propyloctanoic acid and methanol. Monitor reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Purify via fractional distillation or column chromatography, and verify purity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

- Key considerations : Control reaction temperature (70-100°C) and stoichiometric ratios to minimize side products like unreacted acids or transesterification byproducts.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of H/C NMR to confirm molecular structure, Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., ester C=O stretch at ~1740 cm), and MS for molecular weight validation. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How does the branched alkyl chain in this compound influence its physicochemical stability?

- Methodology : Conduct accelerated stability studies under varying pH, temperature, and humidity. Compare degradation rates (via GC or HPLC) with linear-chain analogs to isolate steric effects. The 2-propyl group may reduce hydrolysis susceptibility by hindering nucleophilic attack on the ester bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology : Perform systematic reviews (Cochrane guidelines) to evaluate study heterogeneity. Assess variables like cell lines, exposure times, and impurity profiles (e.g., trace aldehydes or alcohols from synthesis). Replicate experiments under standardized conditions and apply meta-analysis to reconcile discrepancies .

Q. What in silico strategies predict the metabolic pathways of this compound in mammalian systems?

- Methodology : Use molecular docking tools (e.g., AutoDock) to simulate interactions with cytochrome P450 enzymes. Validate predictions with in vitro assays using liver microsomes, followed by liquid chromatography-tandem MS (LC-MS/MS) metabolite profiling .

Q. How does this compound compare to structurally analogous esters in membrane permeability studies?

- Methodology : Employ parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models. Correlate logP values (measured via shake-flask method) with permeability rates. The 2-propyl group may enhance lipophilicity but reduce diffusion efficiency compared to shorter-chain esters .

Q. What protocols mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Methodology : Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize critical process parameters (CPPs). Use process analytical technology (PAT) like in-line FTIR for real-time monitoring .

Methodological Notes

- Data Precision : Report numerical data to reflect instrumental precision (e.g., GC retention times to ±0.01 min) and avoid overstatement of significance without statistical validation (p < 0.05) .

- Ethical Compliance : For studies involving biological systems, adhere to institutional review board (IRB) protocols and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.